N-(1-ethyl-1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety, a fluorophenyl group, and an isoxazolo[5,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide linkage under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and fluorophenyl moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N~4~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts .
Mechanism of Action
The mechanism of action of N4-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The isoxazolo[5,4-b]pyridine core can interact with various biological pathways, leading to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-1,3-Dimethyl-1H-Benzimidazol-2-Yl)-N,N-Dimethylbenzenamine: A similar compound with a benzimidazole core, used as a dopant for organic semiconductors.
4-(1,3-Dimethyl-2,3-Dihydro-1H-Benzimidazol-2-Yl)-N,N-Diphenylaniline: Another benzimidazole derivative with applications in electronic materials.
Uniqueness
N~4~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the fluorophenyl group and the isoxazolo[5,4-b]pyridine core distinguishes it from other benzimidazole derivatives, potentially enhancing its efficacy and specificity in various applications .
Properties
Molecular Formula |
C23H18FN5O2 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H18FN5O2/c1-3-29-19-7-5-4-6-17(19)26-23(29)27-21(30)16-12-18(14-8-10-15(24)11-9-14)25-22-20(16)13(2)28-31-22/h4-12H,3H2,1-2H3,(H,26,27,30) |
InChI Key |
OSZVTVJHSHDLHL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=NC4=C3C(=NO4)C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.